2-(3-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine
Description
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted at position 2 with a 3-bromophenyl group and at position 8 with a trifluoromethyl (-CF₃) group. This structure combines electron-withdrawing (Br, CF₃) and aromatic components, which are critical for modulating physicochemical properties and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine at the phenyl ring offers a handle for further derivatization via cross-coupling reactions .
The compound’s molecular formula is inferred as C₁₄H₈BrF₃N₂ (molecular weight ~353.13 g/mol), based on analogous structures in the literature . Its synthesis likely involves Suzuki-Miyaura coupling, as demonstrated for related 8-substituted imidazo[1,2-a]pyridines, where a bromine atom at position 8 is replaced with aryl/heteroaryl groups using palladium catalysts .
Properties
CAS No. |
944580-99-8 |
|---|---|
Molecular Formula |
C14H11BrF3N3 |
Molecular Weight |
358.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-8-(trifluoromethyl)-3H-imidazo[1,2-a]pyridin-2-amine |
InChI |
InChI=1S/C14H11BrF3N3/c15-10-4-1-3-9(7-10)13(19)8-21-6-2-5-11(12(21)20-13)14(16,17)18/h1-7H,8,19H2 |
InChI Key |
DXDZFWTYGFKJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction can be carried out using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile. The reaction conditions usually involve the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Radical Reactions: Functionalization via radical reactions has been reported, involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.
Scientific Research Applications
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity and chemical versatility.
Biological Research: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Material Science: It has applications in the development of new materials with specific properties, such as luminescent and optoelectronic devices.
Pharmaceutical Research: The compound is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been found to bind and inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine with structurally related derivatives, highlighting substituent effects on properties and applications:
Key Findings:
Substituent Position and Lipophilicity: The trifluoromethyl group at position 8 significantly increases lipophilicity (logP ~3.5–4.0), enhancing membrane permeability compared to non-CF₃ analogs .
Biological Activity: Nitro-substituted analogs (e.g., 3-nitroimidazo[1,2-a]pyridines) exhibit antitrypanosomal activity, suggesting that the title compound could be optimized for antiparasitic applications . Fluorescence studies show that electron-withdrawing groups (e.g., -CF₃, -Br) at position 8 or 2 reduce emission intensity, limiting use in imaging unless modified with donor groups .
Synthetic Flexibility: Bromine at position 2 (phenyl) or 8 (core) allows for Suzuki-Miyaura couplings, as demonstrated in the synthesis of 8-aryl derivatives using boronic acids and Pd catalysts .
Biological Activity
2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
- Chemical Formula : C14H8BrF3N2
- Molecular Weight : 339.12 g/mol
- CAS Number : 45158610
Synthesis
The synthesis of 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions that include bromination and trifluoromethylation. The methods are often optimized for yield and purity, utilizing various reagents and conditions to achieve the desired product.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
The compound demonstrated IC50 values ranging from 4.98 to 14.65 μM against these cell lines, indicating significant growth inhibition compared to non-cancerous cells .
The biological activity of this compound may be attributed to its ability to interfere with microtubule assembly, a critical process in cell division. In vitro studies revealed that at concentrations around 20 μM, it inhibited microtubule assembly by approximately 40% to 52% . Additionally, apoptosis-inducing studies indicated that the compound could enhance caspase-3 activity significantly, suggesting a mechanism involving programmed cell death.
Case Studies
- Study on Microtubule Destabilization :
- Caspase Activation Study :
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine | MDA-MB-231 | 4.98–14.65 | Microtubule destabilization |
| HepG2 | 4.98–14.65 | Apoptosis induction via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
